

A Comparative Guide to the Kinase Selectivity of Ebvaciclib

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of **Ebvaciclib**'s (PF-06873600) cross-reactivity with other kinases, supported by experimental data. Understanding the selectivity profile of a kinase inhibitor is crucial for predicting its efficacy and potential off-target effects.

Ebvaciclib is an orally bioavailable inhibitor of cyclin-dependent kinases (CDKs) with potential antineoplastic activity.[1] It is designed to target CDK2, CDK4, and CDK6, which are key regulators of cell cycle progression and are often overexpressed in tumor cells.[1] Inhibition of these kinases leads to cell cycle arrest and apoptosis in cancer cells.

Quantitative Analysis of Ebvaciclib's Kinase Crossreactivity

The following table summarizes the inhibitory activity of **Ebvaciclib** against its primary targets and a panel of other kinases. The data is sourced from the supplementary information of the foundational study on **Ebvaciclib**'s discovery. The varying Ki values for the primary targets from different sources are noted for a comprehensive view.



Target Kinase	Ebvaciclib K ₁ (nM)	Selectivity Notes	Reference
Primary Targets			
CDK2/cyclin E1	0.1	High Potency	[2]
CDK4/cyclin D1	1.2	High Potency	[2]
CDK6/cyclin D3	0.1	High Potency	[2]
CDK2	0.09	High Potency	[1]
CDK4	0.13	High Potency	[1]
CDK6	0.16	High Potency	[1]
Off-Target Kinases	Selectivity assessed at 1 µM unless otherwise noted		
CDK1/cyclin B	4.5	~45-fold selective over CDK2/6	[3]
CDK9/cyclin T1	19.6	~196-fold selective over CDK2/6	[3]
AAK1	>1000	Low activity	Sourced from supplementary data of Freeman-Cook et al., 2021
ABL1	>1000	Low activity	Sourced from supplementary data of Freeman-Cook et al., 2021
ACK1	>1000	Low activity	Sourced from supplementary data of Freeman-Cook et al., 2021
AKT1	>1000	Low activity	Sourced from supplementary data of



			Freeman-Cook et al., 2021
ALK	>1000	Low activity	Sourced from supplementary data of Freeman-Cook et al., 2021
(and other kinases with >1000 nM Ki)	>1000	Low to no significant activity	Sourced from supplementary data of Freeman-Cook et al., 2021

Experimental Protocols

The kinase selectivity of **Ebvaciclib** was likely determined using a variety of biochemical assays. A common and representative method for such profiling is the LanthaScreen™ Eu Kinase Binding Assay.

LanthaScreen™ Eu Kinase Binding Assay Protocol

Objective: To determine the inhibitory constant (K_i) of **Ebvaciclib** against a panel of kinases by measuring its ability to displace a fluorescent tracer from the kinase's ATP-binding pocket.

Materials:

- Purified recombinant kinases
- LanthaScreen™ Eu-labeled anti-tag antibody
- Alexa Fluor™ 647-labeled kinase tracer
- Ebvaciclib (test compound)
- Kinase buffer
- 384-well microplates



 Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements

Procedure:

- Compound Preparation: A serial dilution of Ebvaciclib is prepared in DMSO. These dilutions
 are then further diluted in the kinase buffer to achieve the desired final concentrations for the
 assay.
- Kinase and Antibody Preparation: The target kinase and the Eu-labeled anti-tag antibody are diluted in the kinase buffer to a 2X final concentration.
- Tracer Preparation: The Alexa Fluor™ 647-labeled tracer is diluted in the kinase buffer to a 2X final concentration.
- Assay Assembly:
 - 5 μL of the diluted **Ebvaciclib** or DMSO (vehicle control) is added to the wells of a 384well plate.
 - 5 μL of the kinase/antibody mixture is added to each well.
 - The plate is incubated for a brief period to allow the inhibitor to bind to the kinase.
 - 5 μL of the tracer solution is added to initiate the competition reaction.
- Incubation: The plate is incubated at room temperature for 1 hour to allow the binding reaction to reach equilibrium.
- Detection: The TR-FRET signal is measured using a plate reader. The reader is configured to excite the Europium donor at ~340 nm and measure emission at two wavelengths: ~615 nm (Europium emission) and ~665 nm (Alexa Fluor™ 647 emission).
- Data Analysis: The ratio of the acceptor signal (665 nm) to the donor signal (615 nm) is calculated. The percent inhibition is determined relative to the DMSO control. The IC₅₀ values are then calculated by fitting the dose-response curves to a sigmoidal model. K_i values are subsequently derived from the IC₅₀ values using the Cheng-Prusoff equation.



Signaling Pathways and Experimental Workflow

The following diagrams illustrate the relevant signaling pathways and a typical workflow for assessing kinase inhibitor cross-reactivity.



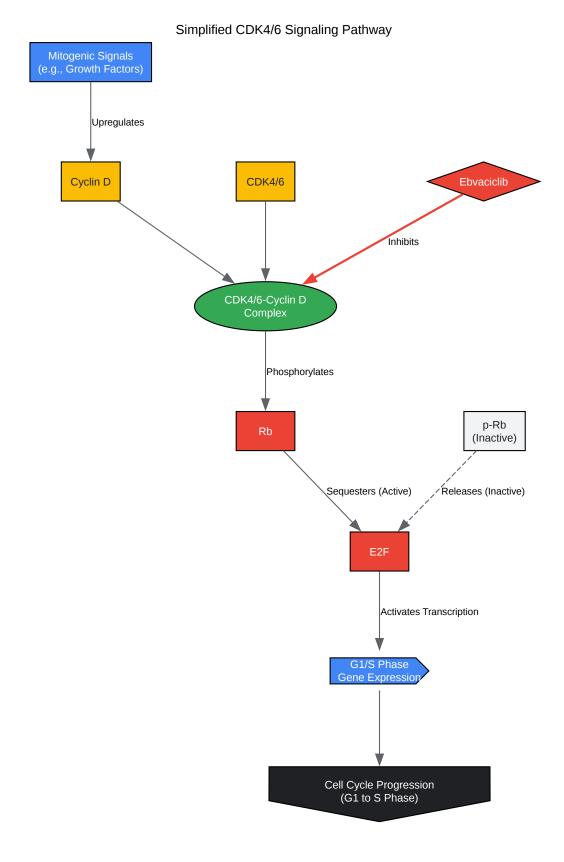
Experimental Workflow for Kinase Inhibitor Profiling Preparation Assay Reagent Preparation Biochemical Assay Assay Plate Assembly (Compound + Kinase + Reagents) Incubation (Binding Equilibrium) Signal Detection (e.g., TR-FRET) Data Analysis Raw Data Acquisition Dose-Response Curve Generation IC50/Ki Determination

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Selectivity Profile Generation

Caption: Workflow for Kinase Inhibitor Cross-Reactivity Profiling.

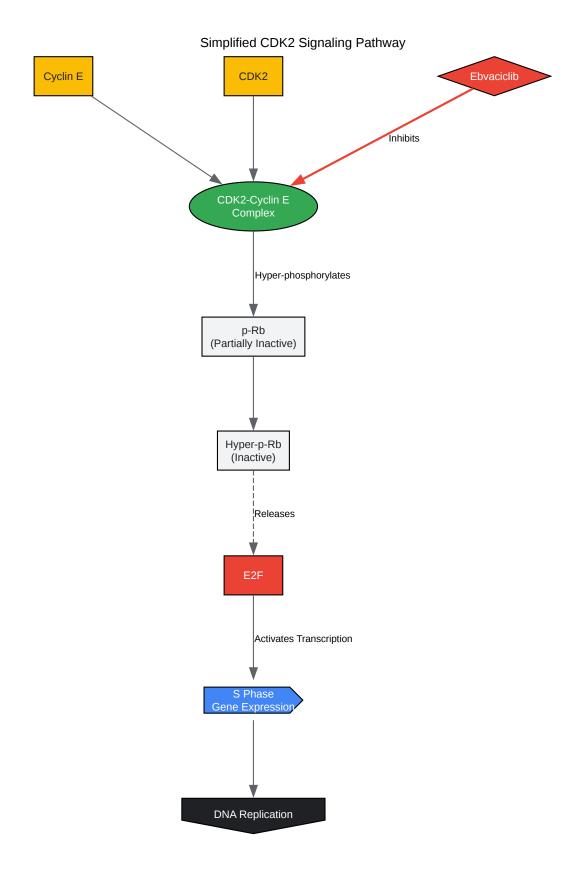




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Caption: **Ebvaciclib** inhibits the CDK4/6-Cyclin D complex.





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Caption: Ebvaciclib inhibits the CDK2-Cyclin E complex.



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References

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